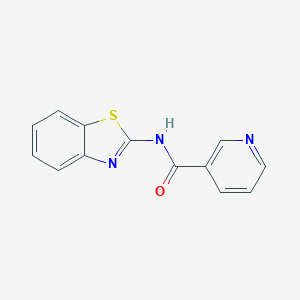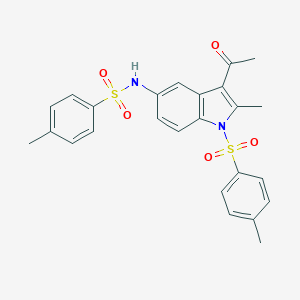
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamide Compounds
Sulfonamides, including compounds like N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide, play significant roles in the development of novel pharmaceuticals and functional molecules due to their diverse bioactive spectrum. Research work by Kyosuke Kaneda (2020) discusses the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical industry applications. This research underscores the importance of sulfonamide or sultam-based functional molecules in discovering new drugs.
Pharmaceutical and Medicinal Chemistry
Sulfonamide derivatives have been extensively explored for their broad bioactive spectrum after chemical structural modifications. A comprehensive review by He Shichao et al. (2016) systematically summarizes recent researches on sulfonamide-based compounds, including their roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. This review presents sulfonamide compounds as possessing wide medicinal applications with significant development value, offering insights into the rational design of new drug molecules with broad spectrum, high activity, and low toxicity.
Advanced Oxidation Processes
In the context of environmental science, sulfonamide compounds have been investigated for their degradation pathways under advanced oxidation processes (AOPs). The study by Mohammad Qutob et al. (2022) reviews the degradation of acetaminophen by AOPs, touching upon the role of sulfonamide derivatives in environmental remediation. Although not directly related to this compound, this research contextually enriches the understanding of sulfonamide applications beyond pharmaceuticals.
Propiedades
IUPAC Name |
N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S2/c1-16-5-10-21(11-6-16)33(29,30)26-20-9-14-24-23(15-20)25(19(4)28)18(3)27(24)34(31,32)22-12-7-17(2)8-13-22/h5-15,26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUWNNNZFYDOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B399988.png)


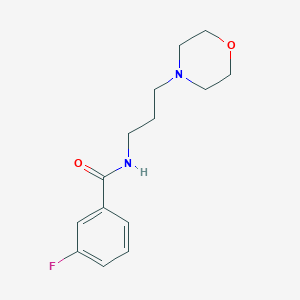
![8-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine](/img/structure/B399996.png)
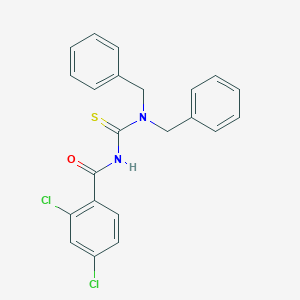
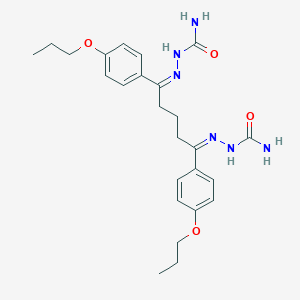
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B400003.png)
![2-(3,4-dimethoxyphenyl)-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B400006.png)
![N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B400007.png)
![N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3-methoxybenzamide](/img/structure/B400008.png)
![4-{[(4-Amino-3-chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B400010.png)
![5-benzyl-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400011.png)
